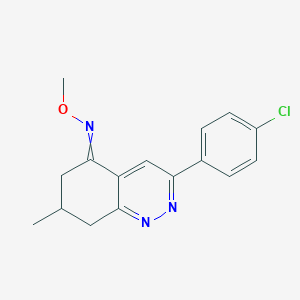

3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine

説明

特性

IUPAC Name |

3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O/c1-10-7-15-13(16(8-10)20-21-2)9-14(18-19-15)11-3-5-12(17)6-4-11/h3-6,9-10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVWWERDIUPHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with hydrazine hydrate can form an intermediate hydrazone, which upon further reaction with methoxyamine and subsequent cyclization, yields the target compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

化学反応の分析

Types of Reactions

3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnoline oxides, while reduction can produce dihydrocinnoline derivatives.

科学的研究の応用

Reaction Conditions

| Reaction Type | Reagents/Conditions |

|---|---|

| Cyclization | Hydrazine derivatives + aromatic aldehydes |

| Methoxylation | Methanol + strong acid |

| Chlorination | Chlorinating agents + aromatic compounds |

Medicinal Chemistry

3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine is being investigated for its potential as a pharmacophore in drug development. Its structural features suggest possible activity against various diseases, including:

- Cancer : Studies indicate that derivatives of this compound may inhibit specific kinases involved in cancer cell proliferation.

- Inflammatory Diseases : The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic methodologies that can lead to the development of novel materials and compounds.

Biological Studies

In biological assays, this compound has been used to study its effects on various cellular pathways. For instance:

- Cell Signaling Pathways : Research has shown that it can influence pathways related to cell growth and apoptosis.

Industrial Applications

The compound is also being explored for its potential use in developing new materials with specific properties, which could have applications in pharmaceuticals and chemical manufacturing.

Case Studies

-

Anti-Cancer Activity :

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in tumor growth. -

Neuroprotective Effects :

Another investigation assessed the neuroprotective properties of this compound in models of ischemic stroke. Results indicated that it significantly prolonged survival time in animal models subjected to cerebral ischemia, suggesting potential therapeutic benefits for stroke patients.

作用機序

The mechanism of action of 3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

- 3-(4-chlorophenyl)-N-methoxy-7,8-dihydro-6H-cinnolin-5-imine

- 3-(4-chlorophenyl)-N-methoxy-7-methyl-6H-cinnolin-5-imine

- 3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-5H-cinnolin-6-imine

Uniqueness

3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic utility .

生物活性

3-(4-chlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine is a compound of significant interest in medicinal chemistry due to its potential biological activities. It is primarily studied for its anti-inflammatory and anticancer properties, making it a candidate for drug development. This article reviews the synthesis, biological activity, mechanisms of action, and applications of this compound based on diverse research findings.

The compound's IUPAC name is this compound, with the molecular formula C16H16ClN3O. The synthesis typically involves multi-step organic reactions, including the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form an intermediate hydrazone, which is then reacted with methoxyamine to yield the target compound .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, which is a critical mediator in inflammatory responses. The compound's mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. In vitro studies demonstrate that it induces apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Specifically, it has shown efficacy against breast cancer cell lines such as MCF-7 and T47D .

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.

- Receptor Interaction : It may interact with specific receptors that modulate cell survival and apoptosis.

- Signal Transduction Modulation : The compound could influence various signaling pathways that are critical for cell growth and inflammation .

Case Studies

Several studies have focused on the biological evaluation of this compound:

-

In Vitro Anti-inflammatory Study :

- Objective : To assess the inhibitory effects on NO production.

- Method : RAW 264.7 macrophage cells were treated with LPS in the presence of varying concentrations of the compound.

- Results : Significant reduction in NO levels was observed at concentrations above 10 µM, with comparable efficacy to established anti-inflammatory drugs .

- Anticancer Efficacy Study :

Applications

Due to its promising biological activities, this compound has potential applications in:

- Drug Development : As a lead compound for anti-inflammatory and anticancer drugs.

- Research Tool : For studying mechanisms of inflammation and cancer progression.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation of this compound?

Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Key parameters include unit cell dimensions (e.g., monoclinic system with β ≈ 100°, as seen in similar chlorophenyl derivatives) and hydrogen bonding patterns .

- NMR/FTIR : Assign peaks using comparative analysis with structurally related cinnolin-imines. For example, the methoxy group (-OCH₃) typically shows a singlet at δ 3.8–4.0 ppm in ¹H NMR.

- ORTEP-3 : Generate thermal ellipsoid diagrams to visualize anisotropic displacement parameters and confirm molecular geometry .

Basic: How can synthetic routes for this compound be optimized to enhance yield and purity?

Answer:

- Multi-step synthesis : Start with 4-chlorophenyl precursors (e.g., 4-chlorobenzaldehyde) and employ nucleophilic substitution or cyclocondensation reactions. Use KOH or NaOMe as catalysts, as demonstrated in analogous chromene syntheses .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 7:3) effectively isolates intermediates. Recrystallization in methanol improves final product purity .

- Yield optimization : Monitor reaction kinetics under inert atmospheres (N₂/Ar) and temperatures (60–80°C) to suppress side reactions like oxidation of the dihydro-cinnolin core.

Advanced: How can discrepancies in crystallographic data (e.g., bond angles vs. computational models) be resolved?

Answer:

- Refinement protocols : Use SHELXL’s TWIN/BASF commands to address twinning or disorder in crystals. Compare experimental bond angles (e.g., C–N–O in the imine group) with DFT-optimized geometries .

- Validation tools : Cross-check with the IUCr’s checkCIF database to identify outliers in torsion angles or displacement parameters. For example, dihedral angles in the chlorophenyl ring should align within ±5° of computational predictions .

Advanced: What strategies are effective for analyzing the electronic effects of the 4-chlorophenyl substituent on reactivity?

Answer:

- Hammett analysis : Correlate substituent σₚ values (-0.23 for Cl) with reaction rates in nucleophilic aromatic substitution or imine tautomerization.

- DFT calculations : Use Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO) and quantify electron-withdrawing effects on the cinnolin ring. Compare with experimental UV-Vis λmax shifts (~300–350 nm) .

- Kinetic isotope effects (KIE) : Study deuterated analogs to probe rate-determining steps in catalytic cycles involving the imine group.

Basic: How should researchers design assays to evaluate biological activity (e.g., antimicrobial potential)?

Answer:

- Microbial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar dilution (MIC ≤ 50 µg/mL) .

- Antifungal assays : Employ broth microdilution for Candida albicans, with fluconazole as a positive control.

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to rule out nonspecific toxicity (IC50 > 100 µM).

Advanced: What mechanistic insights can be gained from studying tautomerization in the cinnolin-imine system?

Answer:

- Kinetic studies : Use stopped-flow spectroscopy to monitor imine-ketoenamine tautomerization rates. Vary solvent polarity (e.g., DMSO vs. chloroform) to assess stabilization effects.

- Isotopic labeling : ¹⁵N-labeled methoxy groups help track proton transfer pathways via 2D NMR (HSQC/HMBC) .

- Theoretical modeling : Compare potential energy surfaces (PES) at the B3LYP/6-311++G(d,p) level to identify transition states and intermediates.

Basic: How can researchers address solubility challenges during in vitro testing?

Answer:

- Co-solvents : Use DMSO:water mixtures (≤5% DMSO) for aqueous assays. Confirm stability via HPLC over 24 hours.

- Derivatization : Introduce sulfonate or PEG groups to the N-methoxy moiety to enhance hydrophilicity without altering core reactivity .

Advanced: What crystallographic packing interactions dominate in derivatives of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。